4-(Difluoromethoxy)-3-hydroxybenzonitrile
Overview
Description
4-(Difluoromethoxy)-3-hydroxybenzonitrile is an organic compound characterized by the presence of a difluoromethoxy group (-OCF2H) and a hydroxy group (-OH) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-hydroxybenzonitrile typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method involves the reaction of 4-hydroxybenzonitrile with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) or potassium fluoride (KF) under weakly acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents and conditions that ensure high yield and purity. For instance, the use of sodium hydroxide (NaOH) as a base in the final step of the synthesis can be more economical and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(difluoromethoxy)-3-oxobenzonitrile.
Reduction: Formation of 4-(difluoromethoxy)-3-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-hydroxybenzonitrile has several applications in scientific research:
Biology: Studied for its potential biological activities, such as inhibition of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-hydroxybenzonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) process induced by transforming growth factor-beta1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which are key signaling molecules in the TGF-β1 pathway .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzonitrile: Lacks the difluoromethoxy group, making it less lipophilic and potentially less bioactive.
4-(Trifluoromethoxy)-3-hydroxybenzonitrile: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different physicochemical properties and biological activities.
Uniqueness
4-(Difluoromethoxy)-3-hydroxybenzonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct properties such as increased lipophilicity and potential for unique biological activities. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2/c9-8(10)13-7-2-1-5(4-11)3-6(7)12/h1-3,8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREGIZMEBAIGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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